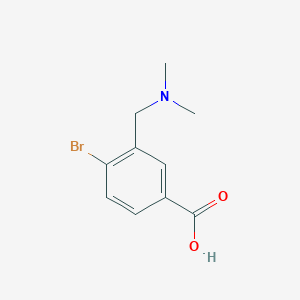![molecular formula C24H23FN2O6S B12498082 ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12498082.png)
ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a fluorobenzene and methoxyphenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the sulfonamide intermediate. This involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions to form N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorobenzene moiety can enhance binding affinity through hydrophobic interactions. The methoxyphenyl group may contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-{2-[N-(4-methoxyphenyl)-4-chlorobenzenesulfonamido]acetamido}benzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-{2-[N-(4-methoxyphenyl)-4-bromobenzenesulfonamido]acetamido}benzoate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 4-{2-[N-(4-methoxyphenyl)-4-iodobenzenesulfonamido]acetamido}benzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ethyl 4-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. These properties can enhance the compound’s efficacy and reduce its degradation in biological systems.
Eigenschaften
Molekularformel |
C24H23FN2O6S |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
ethyl 4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H23FN2O6S/c1-3-33-24(29)17-4-8-19(9-5-17)26-23(28)16-27(20-10-12-21(32-2)13-11-20)34(30,31)22-14-6-18(25)7-15-22/h4-15H,3,16H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
WSJWVOHCMYOHCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12498014.png)

![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12498024.png)
![Ethyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498030.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12498035.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12498041.png)
![3-ethyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498047.png)
![4-hydroxy-5-(3-methylphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498055.png)

![Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12498077.png)

![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12498088.png)
![1-(Tert-butoxycarbonyl)-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12498094.png)
